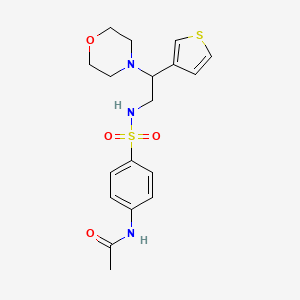

N-(4-(N-(2-morpholino-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(N-(2-morpholino-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H23N3O4S2 and its molecular weight is 409.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of this compound is QcrB , a subunit of the menaquinol cytochrome c oxidoreductase . This enzyme is part of the bc1-aa3-type cytochrome c oxidase complex, which is responsible for driving oxygen-dependent respiration .

Mode of Action

The compound interacts with its target, QcrB, by binding to it, thereby inhibiting its function . This interaction disrupts the normal functioning of the bc1-aa3-type cytochrome c oxidase complex, leading to a halt in oxygen-dependent respiration .

Biochemical Pathways

The inhibition of the bc1-aa3-type cytochrome c oxidase complex affects the electron transport chain, a crucial biochemical pathway in cellular respiration . This disruption leads to a decrease in ATP production, affecting various downstream processes that rely on this energy source.

Result of Action

The molecular and cellular effects of the compound’s action include a decrease in ATP production due to the disruption of the electron transport chain . This can lead to cell death, as ATP is essential for many cellular processes.

Biologische Aktivität

N-(4-(N-(2-morpholino-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article discusses its synthesis, biological activity, and relevant research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of thiophene derivatives with morpholine and sulfamoyl groups. The synthesis typically employs microwave-assisted techniques to enhance yield and reduce reaction time. The characterization of the compound is achieved using various spectroscopic methods such as NMR, IR, and mass spectrometry.

Biological Activity

1. Antinociceptive Effects:

Research has shown that related morpholine derivatives exhibit significant antinociceptive properties. For instance, a study indicated that N-(2-morpholin-4-ylethyl)acetamide demonstrated high affinity for the σ1 receptor (Ki=42 nM), which is implicated in pain modulation. This compound was 36 times more selective for the σ1 receptor compared to the σ2 receptor, suggesting its potential as an analgesic agent .

2. Anticancer Activity:

Sulfonamide derivatives, including those with similar structures to this compound, have been reported to inhibit carbonic anhydrase IX (CA-IX), an enzyme often overexpressed in tumors. These compounds have shown promising results in blocking tumor cell proliferation and invasion in vitro, as well as reducing tumor growth in vivo .

3. Anticonvulsant Properties:

Related compounds have been evaluated for anticonvulsant activity using models such as the maximal electroshock (MES) test. Certain morpholine derivatives exhibited protective effects against seizures at specific dosages, indicating their potential role in treating epilepsy .

Case Study 1: Antinociceptive Activity

In a formalin test, administration of N-(2-morpholin-4-ylethyl)acetamide resulted in a significant reduction of nociception at both peripheral and central levels. The effective dosage range was between 10 to 300 µg/paw, demonstrating its potential utility in pain management therapies .

Case Study 2: Anticancer Efficacy

A series of sulfonamide derivatives were tested for their ability to inhibit CA-IX activity. The most potent compound exhibited a Ki value significantly lower than that of acetazolamide, a standard CA inhibitor, suggesting enhanced efficacy against cancer cells .

Research Findings

| Activity | Compound | Ki Value | Selectivity |

|---|---|---|---|

| Antinociceptive | N-(2-morpholin-4-ylethyl)acetamide | 42 nM | 36x more selective for σ1 |

| Anticancer (CA-IX Inhibition) | Sulfonamide derivative | 4 nM | Compared to acetazolamide (250 nM) |

| Anticonvulsant | Morpholine derivative | Various | Effective at 100 mg/kg |

Eigenschaften

IUPAC Name |

N-[4-[(2-morpholin-4-yl-2-thiophen-3-ylethyl)sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4S2/c1-14(22)20-16-2-4-17(5-3-16)27(23,24)19-12-18(15-6-11-26-13-15)21-7-9-25-10-8-21/h2-6,11,13,18-19H,7-10,12H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCLJHNXOHBKCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.